2-(Fluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMLGJZQGGQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570797 | |
| Record name | 2-(Fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142062-30-4 | |
| Record name | 2-(Fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 2 Fluoromethyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. The presence of the electronegative ring nitrogen atom renders the pyridine nucleus electron-deficient, particularly at the C2 and C4 positions, making it susceptible to attack by nucleophiles. nih.gov Halogens, especially fluorine, at these positions are excellent leaving groups in SNAr reactions. The high electronegativity of fluorine accelerates the rate-determining nucleophilic addition step, making fluoropyridines significantly more reactive than their chloro-, bromo-, or iodo-counterparts in many cases. slideshare.net For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. slideshare.net
Replacement of Fluoro-Group with Various Nucleophiles
The fluoro group on a pyridine ring can be displaced by a diverse range of nucleophiles under relatively mild conditions, making it a versatile handle for late-stage functionalization. ntu.edu.sg This high reactivity allows for substitutions that might not be feasible with other halopyridines, which often require harsher conditions. slideshare.net Studies on unactivated 2-fluoropyridines have demonstrated successful substitution with nucleophiles derived from alcohols, phenols, thiols, amides, and various N-heterocycles. slideshare.net
The outcome of SNAr reactions can be dependent on the nature of the nucleophile. For instance, with oxygen-based nucleophiles, the reactivity order often follows F > Cl > Br > I, highlighting a charge-controlled reaction where the high electrophilicity of the carbon attached to fluorine is the dominant factor. Conversely, with softer sulfur-based nucleophiles, the trend can be reversed (I > Br > Cl > F), suggesting that the bond-breaking step, where iodide is the best leaving group, becomes more significant.
Below is a table summarizing the conditions for SNAr reactions of 2-fluoropyridines with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| Oxygen | Alcohols, Phenols | Alkoxy/Aryloxypyridines | slideshare.net |
| Sulfur | Thiols | Thioetherpyridines | slideshare.net |
| Nitrogen | Amines, Amides, N-Heterocycles | Aminopyridines, etc. | slideshare.net |
| Carbon | Cyanide | Cyanopyridines | slideshare.net |
Amination Reactions to Form Aminopyridines
The synthesis of aminopyridines via SNAr is a particularly important transformation, as the aminopyridine scaffold is a key component of many biologically active molecules. ntu.edu.sg The displacement of a 2-fluoro substituent with an amine is a direct and practical method for forming 2-aminopyridines. wikipedia.org This transformation can often be achieved under catalyst-free conditions, representing an advantage over methods like Buchwald-Hartwig amination which require transition metal catalysts and can necessitate harsh conditions. ntu.edu.sgresearchgate.net
Research has shown that lithium amides, derived from both primary and secondary amines, react efficiently with 2-fluoropyridine under mild, transition-metal-free conditions to yield the corresponding 2-aminopyridines in good yields. wikipedia.org The development of bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates has also enabled SNAr substitutions with amine nucleophiles at room temperature, avoiding the need for catalysts or high-boiling solvents. ucla.edu
The table below presents examples of amination reactions on fluorinated pyridines.
| Fluorinated Pyridine | Amine Nucleophile | Product | Conditions | Reference |
| 2-Fluoropyridine | Lithium amides (various) | 2-Aminopyridines | Mild, catalyst-free | wikipedia.org |
| 2-Fluoropyridine | Acetamidine hydrochloride | 2-Aminopyridine | Catalyst-free | wikipedia.org |
| Pyridine N-oxides | Various amines | 2-Aminopyridines | PyBroP activation | researchgate.net |
Catalytic Transformations Involving 2-(Fluoromethyl)pyridine (B67307) and its Derivatives
While SNAr reactions are powerful for substituting leaving groups on the pyridine ring, catalytic methods offer alternative strategies for functionalization, particularly through the activation of C-H bonds or via cross-coupling reactions. These methods are crucial for building molecular complexity.
Palladium-Catalyzed C-H Activation and Functionalization
Palladium-catalyzed C-H activation has emerged as a transformative tool for the direct functionalization of otherwise unreactive C-H bonds. myttex.net In pyridine-containing substrates, the ring nitrogen atom can act as an effective directing group, guiding the metal catalyst to activate a C-H bond at the ortho position (C2 or C6). wikipedia.org This chelation-assisted strategy allows for highly regioselective functionalization. wikipedia.org
While specific studies on the C-H activation of this compound were not prominent in the surveyed literature, extensive research on related systems, such as 2-phenylpyridine (B120327) and pyridine N-oxides, provides a framework for understanding its potential reactivity. wikipedia.orgnih.gov The catalytic cycle typically involves the formation of a palladacycle intermediate via C-H activation, followed by oxidative addition with a coupling partner and subsequent reductive elimination to yield the functionalized product. wikipedia.org This methodology has been used for various transformations, including arylation, alkenylation, acylation, and hydroxylation of the pyridine core. wikipedia.org
The table below outlines different C-H functionalization reactions catalyzed by palladium on pyridine derivatives.
| Pyridine Derivative | Reaction Type | Coupling Partner | Catalyst/Oxidant | Reference |
| 2-Phenylpyridine | Ortho-Arylation | Potassium aryl trifluoroborate | Pd(OAc)₂ | wikipedia.org |
| 2-Phenylpyridine | Ortho-Acylation | Styrene | PdCl₂ / TBPB | wikipedia.org |
| Pyridine N-oxides | Alkenylation | Alkenes | Pd(OAc)₂ | nih.gov |
| Pyridine N-oxides | Arylation | Unactivated Arenes | Pd(OAc)₂ / Ag oxidant | nih.gov |
Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Kumada reactions, are fundamental for the formation of C-C bonds. researchgate.netscientificupdate.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium.
For pyridine derivatives, these reactions are often performed on halopyridines (e.g., 2-bromopyridine (B144113) or 2-chloropyridine). The this compound molecule itself does not possess a typical leaving group for cross-coupling on the ring. However, a derivative such as 5-bromo-2-(fluoromethyl)pyridine (B1447030) could serve as a substrate. The coupling of 2-pyridyl nucleophiles, particularly 2-pyridylboron reagents in Suzuki-Miyaura reactions, can be challenging due to instability and poor reactivity. chemistnotes.com Nevertheless, specialized ligands and reaction conditions have been developed to overcome these difficulties, enabling the efficient coupling of 2-halopyridines with a variety of partners. nih.gov
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It is widely used for synthesizing biaryls. scientificupdate.com Efficient methods exist for the coupling of 2-pyridylboronates with aryl bromides and chlorides. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It has been successfully applied to 2-amino-3-bromopyridines to synthesize 2-amino-3-alkynylpyridines. wikipedia.org
Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium. youtube.com It is a powerful method for generating C-C bonds and has been applied to 2-pyridyl Grignard reagents.
The following table summarizes key features of major cross-coupling reactions applicable to pyridine derivatives.
| Reaction Name | Nucleophile | Electrophile | Catalyst | Bond Formed | Reference |
| Suzuki-Miyaura | Organoboron Reagent | Organic Halide/Triflate | Palladium | C(sp²)-C(sp²) | scientificupdate.com |
| Sonogashira | Terminal Alkyne | Organic Halide/Triflate | Palladium/Copper | C(sp²)-C(sp) | researchgate.net |
| Kumada | Grignard Reagent | Organic Halide | Nickel/Palladium | C(sp²)-C(sp²), C(sp²)-C(sp³) | youtube.com |
Chichibabin-type Reactions for Further Functionalization
The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen heterocycles like pyridine. nih.gov The reaction typically involves heating pyridine with sodium amide (NaNH₂) to install an amino group at the 2-position, with the formal loss of a hydride ion (H⁻). myttex.netnih.gov The mechanism proceeds via nucleophilic addition of the amide anion to form a σ-adduct, followed by elimination of hydride, which is driven by the formation of hydrogen gas. nih.gov
The regioselectivity of the Chichibabin reaction is governed by the electronic properties of the pyridine ring, with a strong preference for amination at the C2 and C6 positions. For a substrate like this compound, the C2 position is already substituted. In such cases, the Chichibabin amination would be expected to occur at the C6 position. If both the C2 and C6 positions are blocked, amination can occur at the C4 position, though typically with lower yields. It is important to note that electron-withdrawing groups can inhibit the reaction. nih.gov
While the classic Chichibabin reaction uses sodium amide, variations using alkyl lithium reagents for direct alkylation have also been reported and are considered Chichibabin-type reactions. scientificupdate.com For this compound, a Chichibabin-type reaction could potentially be used to introduce an amino or alkyl group at the C6 position, providing a route for further functionalization of the pyridine ring.
| Reaction Type | Reagent | Position of Functionalization | Key Features | Reference |
| Chichibabin Amination | Sodium Amide (NaNH₂) | C2 or C6 (then C4) | Direct amination, hydride leaving group | nih.gov |
| Chichibabin-type Alkylation | Organolithium Reagents | C2 or C6 | Direct alkylation of the pyridine ring | scientificupdate.com |
Oxidation and Isomerization Pathways of Dihydropyridine (B1217469) Intermediates
The reactivity of dihydropyridine intermediates is characterized by their propensity to undergo oxidation and isomerization to achieve a more stable aromatic pyridine ring system. In the context of this compound synthesis, the pathways of its dihydropyridine precursors are crucial for understanding the formation of the final product and potential side-products. Research into the electrophilic fluorination of 1,2-dihydropyridines has shed light on these transformational pathways. nih.gov
When 1,2-dihydropyridines are subjected to electrophilic fluorination using reagents like Selectfluor®, the initial products are fluorinated 3,6-dihydropyridines. nih.gov These intermediates are often not stable and can be readily converted to the corresponding pyridine derivatives. One of the primary pathways for this transformation is the elimination of hydrogen fluoride (B91410). This process can occur under mild conditions, such as during storage in a deuterochloroform solution at room temperature over a period of 2 to 4 days, or even during attempted purification by column chromatography. nih.gov This facile elimination reaction leads to the aromatization of the dihydropyridine ring, yielding the corresponding substituted pyridine. nih.gov
In a specific study, the reaction of various 2-methyl-5-nitro-1,2-dihydropyridines with Selectfluor® initially produced 3-fluoro-3,6-dihydropyridine intermediates. These intermediates were then observed to eliminate hydrogen fluoride to form 2-methyl-5-nitropyridine (B155877) derivatives in good yields. nih.gov
Another competitive pathway can occur in the presence of a strong oxidizing agent and fluorinating agent like Selectfluor®. The 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine intermediates can undergo further reaction. It is proposed that tautomers of these dihydropyridines, which have an enamine-like structure, can be fluorinated at the methylene (B1212753) group by Selectfluor®. nih.gov This results in the formation of ammonium (B1175870) salts, which then decompose and eliminate hydrogen fluoride to yield 2-(fluoromethyl)pyridines. nih.gov This pathway highlights a direct method to form the this compound structure from a dihydropyridine intermediate through a sequence of fluorination and elimination steps. nih.gov
The general propensity of 1,2-dihydropyridines to oxidize to their corresponding pyridines is a known characteristic of these compounds. nih.gov Isomerization, for instance through a hydride transfer, can also occur, converting 1,2-dihydropyridines to their 1,4-isomers, although this is more commonly observed in the presence of transition metal complexes. nih.gov
The following table details the yields of pyridines formed from the elimination of hydrogen fluoride from various 3-fluoro-3,6-dihydropyridine intermediates. nih.gov
| Entry | Starting Dihydropyridine Precursor | R Group | Product Pyridine | Yield (%) |
| 1 | Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate | Phenyl | Methyl 2-methyl-5-nitro-6-phenylnicotinate | 91 |
| 2 | Methyl 6-(4-chlorophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | 4-Chlorophenyl | Methyl 6-(4-chlorophenyl)-2-methyl-5-nitronicotinate | 85 |
| 3 | Methyl 6-(4-methoxyphenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | 4-Methoxyphenyl | Methyl 6-(4-methoxyphenyl)-2-methyl-5-nitronicotinate | 88 |
| 4 | Methyl 2-methyl-5-nitro-6-(p-tolyl)-1,2-dihydropyridine-3-carboxylate | p-Tolyl | Methyl 2-methyl-5-nitro-6-(p-tolyl)nicotinate | 82 |
| 5 | Methyl 2-methyl-6-(naphthalen-2-yl)-5-nitro-1,2-dihydropyridine-3-carboxylate | Naphthalen-2-yl | Methyl 2-methyl-6-(naphthalen-2-yl)-5-nitronicotinate | 72 |
| 6 | Methyl 6-(2-methoxyphenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | 2-Methoxyphenyl | Methyl 6-(2-methoxyphenyl)-2-methyl-5-nitronicotinate | 89 |
| 7 | Methyl 6-(4-nitrophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | 4-Nitrophenyl | Methyl 2-methyl-5-nitro-6-(4-nitrophenyl)nicotinate | 79 |
| 8 | Methyl 6-(3-fluorophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | 3-Fluorophenyl | Methyl 6-(3-fluorophenyl)-2-methyl-5-nitronicotinate | 86 |
| 9 | Methyl 6-(furan-2-yl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | Furan-2-yl | Methyl 6-(furan-2-yl)-2-methyl-5-nitronicotinate | 75 |
| 10 | Methyl 2-methyl-5-nitro-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate | Thiophen-2-yl | Methyl 2-methyl-5-nitro-6-(thiophen-2-yl)nicotinate | 81 |
| 11 | Methyl 2-ethyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate | Phenyl | Methyl 2-ethyl-5-nitro-6-phenylnicotinate | 83 |
Computational and Theoretical Investigations of 2 Fluoromethyl Pyridine
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations have been instrumental in understanding the three-dimensional arrangement and stability of 2-(Fluoromethyl)pyridine (B67307). These studies leverage sophisticated computational models to predict molecular behavior at the atomic level.
Theoretical calculations, specifically using ab initio methods at the MP2/6-31G** (frozen core) level, have been employed to investigate the conformational landscape of this compound. nih.gov The primary focus of these studies is the rotational orientation of the fluoromethyl group relative to the pyridine (B92270) ring.
The calculations predict the existence of a single stable conformer. nih.gov In this most stable arrangement, the Cα-F bond is coplanar with the pyridine ring and oriented in an anti position relative to the N-C2 bond (or syn to the C2-C3 bond). nih.gov The computational models did not identify any other stable rotameric forms for the molecule. nih.gov
Further analysis was conducted on the transition state required for the rotation of the CH₂F group. The energy of this transition state, where the fluoromethyl group is rotated 180° from the stable anti conformation, was calculated to be significantly higher than the ground state conformer, effectively acting as a barrier to free rotation. nih.gov
| Conformation | Relative Energy (kJ mol⁻¹) | Computational Level |
|---|---|---|
| Anti (Stable) | 0.0 | MP2/6-31G |
| Transition State | 20.2 | MP2/6-31G |
The strong preference for the anti conformation in this compound is attributed to stereoelectronic effects. nih.gov These effects involve the interaction of electron orbitals, which can stabilize or destabilize certain molecular arrangements. In this case, specific orbital overlaps are responsible for the observed conformational preference, favoring the alignment where the Cα-F bond is coplanar with and directed away from the nitrogen atom of the pyridine ring. nih.gov This compound serves as an important model for understanding the conformational behavior of related 2-(alkoxymethyl)pyridines, which exhibit the same preference. nih.gov
Spectroscopic Characterization and Theoretical Correlation
Spectroscopic techniques provide experimental data that, when correlated with theoretical calculations, offer a comprehensive picture of the molecule's structure and dynamics.
The gas-phase molecular structure of this compound has been investigated using microwave spectroscopy. The spectrum, analyzed in the 26.0-39.0 GHz frequency range, revealed the presence of only one distinct conformer, even at low temperatures (approximately -10°C). nih.gov
This experimental finding corroborates the predictions from ab initio calculations. The analysis of the rotational spectrum confirmed that the molecule adopts a conformation where the Cα-F bond is coplanar with the pyridine ring and anti to the N-C2 bond. nih.gov The determination of rotational constants from the spectrum was crucial for the precise determination of the molecular skeleton. nih.gov While specific rotational constants for this compound are determined through this method, related studies on similar molecules like 2-(trifluoromethyl)pyridine (B1195222) show how isotopologue analysis allows for an accurate structural determination. aip.orgresearchgate.netsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atoms within a molecule. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are frequently used to predict ¹H and ¹³C NMR chemical shifts. semanticscholar.orgresearchgate.netjocpr.comresearchgate.netjocpr.com
This computational approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. For related fluorinated pyridines, the GIAO method, often paired with Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), has shown good agreement between calculated and experimental chemical shifts. semanticscholar.orgresearchgate.netresearchgate.net Although specific experimental NMR data for this compound is not detailed in the available research, the GIAO method remains a standard and reliable approach for its theoretical prediction.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-3 | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-F | Data not available | Data not available |
Note: This table illustrates the typical output of a GIAO analysis; specific values for this compound require dedicated experimental and computational studies.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule, which are characteristic of its structure and bonding. semanticscholar.orgmdpi.com
DFT calculations are a cornerstone of modern vibrational analysis. By computing the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. researchgate.netresearchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.netjocpr.com This correlative approach enables the confident assignment of observed spectral bands to specific molecular vibrations, such as C-H stretches, C=C ring modes, and C-F vibrations. jocpr.com While detailed vibrational spectra for this compound are not presented in the surveyed literature, this combined experimental and theoretical methodology is the standard for a comprehensive vibrational analysis. semanticscholar.orgresearchgate.netresearchgate.net
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) |
|---|---|---|
| Pyridine Ring C-H Stretch | Data not available | Data not available |
| CH₂ Stretch | Data not available | Data not available |
| C-F Stretch | Data not available | Data not available |
| Pyridine Ring Breathing | Data not available | Data not available |
Note: This table demonstrates the comparative data generated from a DFT and spectroscopic analysis; specific values for this compound are pending dedicated studies.
Electronic Structure and Reactivity Predictions
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
In computational studies of pyridine derivatives, the MEP map is crucial for understanding how substituents alter the electronic properties of the parent ring. For molecules similar to this compound, such as 2-(trifluoromethyl)pyridine, calculations have been performed to illustrate the effects of the electron-withdrawing trifluoromethyl group on the electron distribution of the pyridine ring aip.org.
Typically, in a pyridine ring, the region around the nitrogen atom exhibits the most negative electrostatic potential (often colored red or yellow), making it the primary site for electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. The introduction of a fluoromethyl group at the 2-position is expected to influence this distribution significantly. The high electronegativity of the fluorine atom draws electron density away from the pyridine ring, a phenomenon known as a negative inductive effect (-I). This effect would likely decrease the negative potential around the nitrogen atom, making it a weaker Lewis base compared to unsubstituted pyridine. Furthermore, the electron-withdrawing nature of the CH₂F group would lead to a more positive electrostatic potential on the hydrogen atoms of the methyl group and the adjacent ring carbons, influencing potential intermolecular interactions.
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronic technologies, such as optical switching and signal processing researchgate.net. The NLO response of a molecule is characterized by its dipole moment (μ) and, more importantly, its first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response.
Computational chemistry, particularly Density Functional Theory (DFT), is a standard method for calculating these properties. For various pyridine derivatives, such as 2-amino-3-chloro-5-trifluoromethyl pyridine and 2-chloro-4-(trifluoromethyl)pyridine, DFT calculations using basis sets like 6-311++G(d,p) have been employed to determine their NLO properties researchgate.netaip.org. These studies often involve calculating the components of the dipole moment and the hyperpolarizability tensor to arrive at the total magnitudes.
Table 1: Representative NLO Properties of a Substituted Pyridine (Note: Data is for 2-chloro-4-(trifluoromethyl)pyridine, as a representative example calculated via the B3LYP/6-311++G(d,p) method. Specific data for this compound is not available in the cited sources.)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 1.3844 Debye |
| First-order Hyperpolarizability (β) | 1.6495 x 10-30 esu |
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electronic structure of a molecule based on the topology of the electron density researchgate.net. AIM analysis can characterize the nature of chemical bonds—whether they are shared (covalent) or closed-shell (ionic, van der Waals) interactions—and quantify their strength. This is achieved by locating bond critical points (BCPs) in the electron density and analyzing the properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)).
While a specific AIM analysis for this compound has not been detailed in the surveyed literature, the methodology has been applied to understand bonding in related fluorinated pyridine systems and intramolecular hydrogen bonds researchgate.net. For this compound, an AIM analysis would provide quantitative insights into the C-F, C-N, C-C, and C-H bonds.
The analysis would be expected to show a high electron density at the BCP of the C-F bond with a positive Laplacian, characteristic of a highly polar covalent interaction. The C-N bonds within the pyridine ring would also be analyzed to understand the influence of the fluoromethyl substituent on their covalent character and the delocalization of the π-system. Furthermore, AIM can be used to identify and characterize weak intramolecular interactions, such as potential hydrogen bonds between the fluorine atom and adjacent ring hydrogens, which can influence the molecule's conformational preference.
Thermodynamic Property Calculations at Varying Temperatures
The thermodynamic properties of a compound, such as heat capacity (C), entropy (S), and enthalpy (H), are essential for understanding its stability and behavior under different thermal conditions. These properties can be calculated with a high degree of accuracy using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations.
For related compounds like 2-methoxy-3-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine, thermodynamic properties have been calculated at various temperatures using DFT methods (B3LYP) and appropriate basis sets researchgate.netjocpr.comresearchgate.net. The calculations reveal a clear correlation: the standard heat capacity, entropy, and enthalpy all increase with rising temperature. This trend is due to the increased population of higher vibrational and rotational energy levels as more thermal energy becomes available to the molecule.
Although specific thermodynamic data for this compound is not present in the reviewed sources, the expected behavior would be analogous. The table below presents representative data for a similar molecule, 2-chloro-4-(trifluoromethyl)pyridine, to illustrate the typical results obtained from such computational studies.
Table 2: Calculated Thermodynamic Properties of 2-chloro-4-(trifluoromethyl)pyridine at Different Temperatures (Note: This data is presented as a representative example to illustrate the temperature dependence of thermodynamic properties for a fluorinated pyridine derivative. Data for this compound was not available.)
| Temperature (K) | Entropy (S) (J mol-1 K-1) | Heat Capacity (C) (J mol-1 K-1) | Enthalpy (H) (kJ mol-1) |
|---|---|---|---|
| 100 | 269.45 | 67.12 | 8.64 |
| 200 | 326.81 | 101.55 | 17.21 |
| 298.15 | 375.29 | 132.84 | 29.25 |
| 400 | 422.31 | 161.21 | 44.17 |
| 500 | 465.18 | 183.95 | 61.52 |
| 600 | 504.03 | 201.78 | 80.82 |
Role of 2 Fluoromethyl Pyridine in Medicinal Chemistry and Agrochemical Research Intermediate Applications
Scaffold in Pharmaceutical Synthesis
The 2-(trifluoromethyl)pyridine (B1195222) scaffold is a privileged structure in drug discovery, utilized as a crucial building block for a wide range of therapeutic agents. Its unique electronic and steric properties make it an attractive component for designing molecules that can effectively interact with biological targets. nih.govnbinno.com Researchers have successfully incorporated this moiety into compounds targeting various diseases, demonstrating its versatility as a foundational element in medicinal chemistry. researchgate.net
Precursors for Antiviral and Anticancer Agents
The trifluoromethylpyridine motif is a key component in several approved and investigational antiviral and anticancer drugs. Its presence can lead to enhanced potency and improved pharmacokinetic profiles. nih.govresearchoutreach.org
Antiviral Agents: A prominent example is Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV. During its development, the inclusion of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride intermediate was found to increase the in vitro antiviral activity by approximately tenfold compared to the non-fluorinated phenyl analogue. nih.gov
Anticancer Agents: In oncology, Enasidenib, an oral inhibitor of isocitrate dehydrogenase-2 (IDH2), is used for treating acute myelogenous leukemia (AML) with specific IDH2 mutations. The structure of Enasidenib notably features two different α-trifluoromethylpyridine moieties, highlighting the importance of this scaffold in its design. nih.gov Furthermore, various novel trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) and thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their anticancer activities, showing promise as potential therapeutic agents. nih.gov
| Drug/Compound Class | Therapeutic Area | Target | Role of Trifluoromethylpyridine |
| Tipranavir | Antiviral (HIV) | HIV Protease | Intermediate enhances antiviral activity. nih.gov |
| Enasidenib | Anticancer (AML) | IDH2 | Key structural component of the final drug. nih.gov |
| Thiazolo[4,5-d]pyrimidines | Anticancer (Investigational) | Various | Core scaffold evaluated for cytotoxicity. nih.gov |
Building Blocks for Kinase Inhibitors and Neuroprotective Agents
Kinases are a major class of drug targets, particularly in oncology. The 2-(trifluoromethyl)pyridine group has been instrumental in the development of specific and potent kinase inhibitors.
Kinase Inhibitors: The furo[3,2-b]pyridine (B1253681) core, a related heterocyclic structure, has been identified as a novel scaffold for creating highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Research into imidazo[1,2-a]pyridine (B132010) derivatives has also yielded potent kinase inhibitors. ekb.eg In a specific example, a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles featuring a trifluoromethyl group on the pyridine (B92270) ring was optimized to develop a preclinical oral checkpoint kinase 1 (CHK1) inhibitor. nih.gov
Neuroprotective Agents: While direct examples using the 2-(fluoromethyl)pyridine (B67307) intermediate are less common in prominent literature, the broader class of substituted pyridines is actively investigated for neuroprotective properties. For instance, compounds based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold have been identified as inhibitors of α-synuclein aggregation, a key pathological hallmark in Parkinson's disease, suggesting a potential role for pyridine-based structures in developing agents against neurodegenerative disorders. nih.gov
Derivatives for Pain Management (e.g., TRPA1 antagonists)
The transient receptor potential ankyrin 1 (TRPA1) channel is a key target in pain signaling pathways. Antagonists of this channel are sought after as potential next-generation analgesics. mdpi.com The 2-(trifluoromethyl)pyridine moiety has been incorporated into molecules designed to block this channel.
Research has led to the discovery of dual TRPA1 and TRPV1 antagonists, which are believed to offer a promising approach to pain relief. nih.gov In the design of these molecules, libraries of compounds utilizing a 2-(trifluoromethyl)pyridine C-region have been constructed and evaluated for their antagonistic activity. nih.gov This strategic use of the trifluoromethylpyridine scaffold highlights its importance in developing novel therapeutic agents for pain management. mdpi.comnih.gov
| Compound Class | Target | Therapeutic Application | Structural Role of 2-(Trifluoromethyl)pyridine |
| Hybrid Antagonists | TRPA1 / TRPV1 | Pain Management | Used in the C-region library for synthesis. nih.gov |
| Indazole Derivatives | TRPA1 | Pain Management | Incorporated into novel classes of antagonists. |
Intermediates for Anti-inflammatory Agents (e.g., Cyclooxygenase Inhibitors)
Cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs. The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethylpyridine structure has been successfully employed in the design of such selective inhibitors.
A series of 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines were synthesized and demonstrated to be highly potent and selective COX-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that substituents on the central pyridine ring play a critical role in determining both the potency against COX-2 and the selectivity over the COX-1 isoform. nih.gov This work underscores the utility of the trifluoromethylpyridine core as a scaffold for creating effective and selective anti-inflammatory agents. nih.govrjpbr.com
Development of Pyridyl Peptide Derivatives
Peptides are increasingly recognized as potent therapeutic candidates for a variety of diseases. researchgate.net The incorporation of non-natural structural motifs, such as 2-(trifluoromethyl)pyridine, can enhance their stability, activity, and pharmacokinetic properties.
Research has described a divergent route to synthesize new derivatives of 2-(trifluoromethyl)pyridines as potent inverse agonists against the bacterial target PqsR in Pseudomonas aeruginosa. researchgate.net In this synthetic strategy, the molecule's western part is constructed using a 2-(trifluoromethyl)pyridine head group, which is then elaborated through subsequent chemical reactions. This approach demonstrates the value of 2-(trifluoromethyl)pyridine as a foundational element in creating complex, biologically active peptide derivatives. researchgate.net
Use in Oral Checkpoint Kinase Inhibitor Synthesis
Checkpoint kinase 1 (CHK1) is a crucial regulator of the cell cycle and a key target in cancer therapy, especially in combination with DNA-damaging agents. acs.org Developing orally bioavailable CHK1 inhibitors is a significant goal in oncology research.
A successful example is the development of CCT245737, a potent and selective oral CHK1 preclinical candidate. nih.gov This compound, chemically named (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile, was identified through multiparameter optimization of a series of aminopyridine-based compounds. The presence of the 5-(trifluoromethyl)pyridin-2-yl core was essential for achieving the desired potency and selectivity, leading to a candidate with efficacy in in vivo models. nih.govscialert.net
Significance in Agrochemical Development
Derivatives of methylpyridine are crucial for producing modern, highly effective, and low-toxicity agrochemical products. agropages.com A significant portion of advanced fourth-generation pesticide intermediates are fluorine-containing pyridine products. agropages.com The introduction of fluorine into pyridine-based compounds can amplify their biological activity, leading to reduced application rates and lower soil residues, which aligns with increasing environmental standards. agropages.com
Trifluoromethylpyridine (TFMP) derivatives play a fundamental role as key structural components in the development of many agrochemical compounds. researchoutreach.org For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate in the synthesis of the herbicide Fluazifop-butyl. nih.gov The presence of the TFMP moiety in Fluazifop-butyl contributes to its improved translocation with foliar application and enhanced herbicidal activities compared to its benzene (B151609) analogue. jst.go.jp Similarly, Pyridalyl, an insecticide, incorporates a 5-(trifluoromethyl)pyridine structure, which is crucial for its superior pest control properties. researchoutreach.org
Flazasulfuron, a selective herbicide used in turf, sugarcane, and perennial crops, is synthesized using a fluorinated building block. researchoutreach.org Another example is Pyroxsulam, an herbicide developed for controlling key weeds in cereal crops. researchoutreach.orgnih.gov The selectivity of Pyroxsulam is linked to the presence of a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which influences its metabolic rate in different plant species. nih.gov
The this compound structure is also integral to the development of fungicides. For example, 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) is a useful intermediate in the production of the fungicide Picoxystrobin. google.com The inclusion of fluorinated pyridine moieties in these compounds is often a key factor in their fungicidal efficacy.
Chlorfluazuron, an insect growth regulator (IGR), is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). researchoutreach.org This compound acts by inhibiting the growth of target insects during their larval stages. researchoutreach.org The trifluoromethylpyridine component is a critical part of the molecule's structure that contributes to its insecticidal activity.
Development of Fluorinated Ligands and Catalysts
Beyond its direct role in bioactive molecules, this compound and its derivatives are also used in the development of specialized chemical tools. For example, 2-fluoro-4-(trifluoromethyl)pyridine (B38514) can act as a catalytic ligand in certain chemical reactions, such as the regioselective preparation of tetramethylbiphenyls through the aerobic oxidative coupling of xylene catalyzed by palladium. sigmaaldrich.com The unique electronic properties imparted by the fluorine atoms and the pyridine ring make these compounds valuable in the design of new ligands and catalysts for a variety of chemical transformations. sigmaaldrich.com
Data Tables
Table 1: Examples of Agrochemicals Derived from this compound Intermediates
| Agrochemical | Type | Key Intermediate |
| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |
| Pyridalyl | Insecticide | 5-(trifluoromethyl)pyridine derivative |
| Flazasulfuron | Herbicide | Fluorinated pyridine building block |
| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine substructure |
| Picoxystrobin | Fungicide | 2-fluoro-6-(trifluoromethyl)pyridine |
| Chlorfluazuron | Insect Growth Regulator | 2,3-dichloro-5-(trifluoromethyl)pyridine |
Pyridine-Oxazoline (PyOx) Ligands in Asymmetric Catalysis
Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral ligands used in a multitude of asymmetric catalytic transformations. nih.gov The pyridine nitrogen and the oxazoline (B21484) nitrogen atoms chelate to a metal center, creating a chiral environment that can induce high stereoselectivity in chemical reactions. The electronic and steric properties of the substituents on both the pyridine and oxazoline rings can be fine-tuned to optimize catalytic activity and enantioselectivity.
In this context, a palladium(II) trifluoroacetate (B77799) complex of the trifluoromethyl-substituted PyOx ligand exhibited high catalytic activity and enantioselectivity. acs.org The electron-withdrawing nature of the trifluoromethyl group is thought to influence the electronic properties of the palladium center, thereby enhancing its catalytic performance. It is plausible that a this compound-containing PyOx ligand would similarly modulate the electronic environment of the metal center, albeit to a lesser extent due to the weaker inductive effect of the -CH2F group compared to the -CF3 group.
The synthesis of such ligands typically involves the condensation of a substituted picolinonitrile with a chiral amino alcohol. acs.org For example, the synthesis of the trifluoromethyl-containing ligand L1 was achieved with a near-quantitative yield through the condensation of 5-(trifluoromethyl)picolinonitrile with L-tert-Leucinol, catalyzed by zinc chloride. acs.org A similar synthetic strategy could likely be employed for the corresponding 2-(fluoromethyl)picolinonitrile.
The performance of these ligands in asymmetric catalysis is often evaluated by the enantiomeric excess (ee) of the product. For the trifluoromethyl-substituted PyOx-palladium complex, high enantioselectivity was observed in the synthesis of chiral benzosultams. iucr.orgnih.govfrontiersin.org
Table 1: Representative Data on Asymmetric Catalysis with a Trifluoromethyl-Substituted PyOx Ligand
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | P1a | 95 | 98 |
| 2 | 4-Methylphenylboronic acid | P1b | 96 | 97 |
| 3 | 4-Methoxyphenylboronic acid | P1c | 94 | 96 |
Data extracted from studies on (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole and may not be directly representative of a this compound analogue. acs.org
3d Transition Metal Complexes and Catalysis
The coordination chemistry of pyridine derivatives with 3d transition metals (e.g., iron, cobalt, nickel, copper, and zinc) is vast and has led to the development of numerous catalysts for a wide range of organic transformations. The electronic properties of the pyridine ligand, governed by its substituents, play a critical role in determining the stability, reactivity, and catalytic efficacy of the resulting metal complex.
Currently, there is a lack of specific research in the scientific literature focusing on 3d transition metal complexes formed with this compound and their catalytic applications. However, the broader field of 3d transition metal complexes with substituted pyridine ligands is well-established. For example, palladium(II) complexes with various pyridine derivatives have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic activity of these complexes is influenced by the electronic nature of the substituents on the pyridine ring. acs.org
It can be extrapolated that this compound would act as a monodentate or bidentate ligand, coordinating to 3d transition metals through its pyridine nitrogen. The weak electron-withdrawing nature of the fluoromethyl group would subtly influence the Lewis acidity of the metal center, which in turn could affect its catalytic activity in reactions such as oxidation, reduction, and cross-coupling. Further research is needed to synthesize and characterize 3d transition metal complexes of this compound and to explore their potential as catalysts.
Ligands for Hypervalent Iodine Reagents
Hypervalent iodine reagents are widely used in organic synthesis as versatile oxidizing agents and for the transfer of various functional groups. nih.gov The reactivity of these reagents can be modulated by the ligands attached to the iodine center. Pyridine and its derivatives are known to coordinate to hypervalent iodine compounds, influencing their stability and reactivity. acs.org For instance, the addition of pyridine to (dichloroiodo)benzene leads to the formation of a tetracoordinated hypervalent iodine compound. nih.govacs.org
There is no specific information available in the current scientific literature on the use of this compound as a ligand for hypervalent iodine reagents. However, based on the known coordination chemistry of pyridine with hypervalent iodine, it is conceivable that this compound could act as a ligand. The coordination of the pyridine nitrogen to the iodine atom would be influenced by the electronic properties of the fluoromethyl substituent. This interaction could potentially be exploited to fine-tune the reactivity of hypervalent iodine reagents in various chemical transformations. The development of such reagents could offer new possibilities for selective functionalization of organic molecules. Further investigation is required to explore the synthesis and reactivity of hypervalent iodine reagents bearing a this compound ligand.
Coordination Chemistry and Materials Science Applications of 2 Fluoromethyl Pyridine Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with fluorinated pyridine (B92270) ligands often involves standard coordination chemistry techniques, reacting a metal salt with the ligand in a suitable solvent. Characterization typically relies on a combination of spectroscopic methods (FTIR, UV-Vis), single-crystal X-ray diffraction, and elemental analysis to elucidate the structure and bonding within the complex.
The coordination chemistry of Cobalt(II) and Zinc(II) with fluorinated pyridine derivatives has been a subject of significant research. For instance, complexes have been synthesized using ligands such as 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc). In one study, a Co(II) complex, [Co(Htpc)2(H2O)2], was synthesized and characterized. X-ray diffraction revealed a distorted octahedral geometry around the Co(II) center, with two chelating Htpc ligands and two coordinated water molecules. researchgate.net
Similarly, Zn(II) complexes with isomeric trifluoromethyl-pyridine carboxylic acid ligands have been prepared to study how the ligand's structure affects the final complex. rsc.org For example, the complex [Zn(tpc)2(H2O)2], synthesized with 5-(trifluoromethyl)pyridine-2-carboxylic acid, shows a distinct coordination mode compared to its isomer. rsc.org Spectroscopic and analytical techniques like FTIR, UV-Vis, and elemental analysis are crucial for confirming the coordination of the ligand to the metal center. nih.gov In these complexes, the fluorinated pyridine carboxylic acid typically acts as a bidentate ligand, coordinating through the pyridine nitrogen and a carboxylate oxygen. researchgate.netrsc.org
Table 1: Physicochemical Properties of Synthesized Co(II) and Zn(II) Complexes
| Compound | Formula | Color | Yield (%) | Molar Conductance (Ω⁻¹ mol⁻¹ cm²) |
|---|---|---|---|---|
| [Zn(HL)₂] | C₂₈H₃₀F₂N₆O₄Zn | Light yellow | 68 | 8.30 |
| [Co(HL)₂(H₂O)₂] | C₂₈H₃₄CoF₂N₆O₆ | Deep brownish | 65 | 10.36 |
Data derived from studies on related fluoroquinoline complexes. nih.gov
Structural analysis, primarily through single-crystal X-ray diffraction, provides detailed insights into the coordination environment of metal ions. Studies on Zn(II) and Cd(II) complexes with pyridine-containing ligands reveal diverse structural motifs. For example, complexes with a tridentate ligand incorporating a pyridine ring, 2,4-bis(morpholin-4-yl)-6-[(E)-2-[1-(pyridin-2-yl) ethylidene]hydrazin-1-yl]-1,3,5-triazine (DMPT), have been synthesized and analyzed. mdpi.com
In the resulting complexes, [Zn(DMPT)Cl₂] and [Cd(DMPT)Cl₂], both metal ions are in a penta-coordinate environment. mdpi.com The geometry of the Cd(II) complex is close to a distorted square pyramid, while the Zn(II) complex displays a coordination environment intermediate between a trigonal bipyramidal and a square pyramidal geometry. mdpi.com The ligand coordinates through the pyridine nitrogen, a hydrazone nitrogen, and a triazine nitrogen atom. mdpi.com This demonstrates the versatility of pyridine-based ligands in forming complexes with varied coordination numbers and geometries depending on the metal ion.
Table 2: Selected Crystallographic Data for Zn(II) and Cd(II) Complexes with a Pyridine-containing Ligand
| Parameter | [Cd(DMPT)Cl₂] | [Zn(DMPT)Cl₂] |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 14.1563(9) | 11.3735(14) |
| b (Å) | 9.4389(6) | 13.8707(13) |
| c (Å) | 16.5381(11) | 14.9956(16) |
| β (°) | 91.589(5) | 111.646(2) |
| Unit Cell Volume (ų) | 2209.0(2) | 2198.9(4) |
Data from reference mdpi.com
Isomeric Effects on Coordination Behavior and Properties
The position of the fluorinated substituent on the pyridine ring can have a profound impact on the coordination behavior of the ligand and the properties of the resulting metal complex. This phenomenon, known as an isomeric effect, has been systematically studied.
Research on Zn(II) complexes with isomeric ligands 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc) highlights these differences. rsc.org Single-crystal X-ray studies revealed that the complex formed with Htpc, [Zn(tpc)₂(H₂O)₂], features an N, O-chelated coordination. In contrast, the complex with Htfc, [Zn(tfc)₂(H₂O)₂], exhibits N, O-monodentate coordination. rsc.org This structural variation, dictated by the different placement of the carboxylic acid group relative to the nitrogen atom and the trifluoromethyl group, leads to different properties. For example, the chelated structure was found to have a higher binding efficacy toward biomolecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). rsc.org
Similarly, studies on copper complexes with isomeric terpyridines bearing trifluoromethylphenyl groups show that the ligand's isomeric form dictates the packing of the resulting coordination polymers. mdpi.com A switch in the terpyridine isomer from 4,2′:6′,4″-tpy to 3,2′:6′,3″-tpy resulted in a change from dominant C–F···F–C contacts to π-stacking interactions between the aromatic domains of the ligands. mdpi.com These findings underscore how subtle changes in ligand architecture can be used to control the supramolecular assembly and properties of coordination compounds.
Advanced Materials Development
Fluorinated organic compounds are increasingly important in materials science due to the unique properties conferred by the C-F bond, such as high thermal stability and chemical resistance. nih.gov Fluorinated heterocycles, including derivatives of 2-(fluoromethyl)pyridine (B67307), are recognized as valuable building blocks for functional materials. nih.govnih.gov
Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases. nih.gov The synthesis of these high-performance materials often relies on the use of fluorinated monomers. Fluorinated pyridine derivatives are attractive candidates for such monomers. While specific examples detailing the polymerization of this compound are not abundant, the broader class of trifluoromethylpyridines (TFMP) serves as a key structural motif in the development of functional materials. jst.go.jp The incorporation of the fluorinated pyridine moiety into a polymer backbone can enhance thermal and oxidative stability. The general strategy involves using fluorinated compounds as building blocks for more complex systems, including fluoropolymers and fluorinated network materials. nih.gov
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The incorporation of fluorine atoms into liquid crystal molecules is a common strategy to tune their physical properties, such as dielectric anisotropy and viscosity. rsc.org Fluorinated aromatic compounds, including those with trifluoromethyl groups, are used as intermediates in the synthesis of liquid crystalline materials. rsc.org For example, four-ring fluorinated liquid crystals incorporating a trifluoromethyl group have been synthesized and shown to exhibit a nematic phase over a wide temperature range. The presence of the trifluoromethyl group significantly influences the mesomorphic properties of the final compound. Although direct application of this compound as a liquid crystal intermediate is not widely documented, its structural motifs are relevant to the design of new fluorinated mesogens.
Emerging Research Directions and Future Outlook
Advancements in Sustainable and Cost-Effective Synthetic Methodologies
The development of environmentally benign and economically viable synthetic routes is a paramount goal in modern chemistry. Research into the synthesis of 2-(Fluoromethyl)pyridine (B67307) and related structures is increasingly guided by the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and using safer reagents.
Recent advancements have moved beyond traditional, often harsh, fluorination methods. One innovative approach involves the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®, which allows for the synthesis of fluorinated dihydropyridines that can be readily converted to the desired this compound derivatives under mild conditions. mdpi.comnih.gov Another strategy prepares 2- or 4-(fluoromethyl)pyridines from the corresponding methylpyridines using N-fluorobis(trifluoromethanesulfonyl)imide, where the presence of sodium carbonate is crucial to neutralize the acidic byproduct, preventing the formation of unreactive pyridinium (B92312) salts. mdpi.com
Industrial-scale production is also seeing innovation aimed at improving sustainability. For instance, a patented process for producing 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) from N-serve and anhydrous hydrogen fluoride (B91410) uses a mixed antimony halide catalyst. google.com This method is noted for its high yield (over 95%), simple process route, and lack of solid waste generation, as gaseous byproducts are neutralized, representing a significant step towards non-polluting manufacturing. google.com Similarly, processes are being developed that allow for the recycling of unreacted materials and catalysts, further enhancing industrial feasibility and economic viability. google.com
The broader field of heterocyclic synthesis offers insights into future methodologies. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are being applied to produce related heterocyclic compounds. rasayanjournal.co.insruc.ac.uk These methods often lead to shorter reaction times, higher yields, and simpler product purification. rasayanjournal.co.in The application of these green chemistry approaches to the synthesis of this compound is an active area of research that promises to make these valuable compounds more accessible and their production more sustainable. sruc.ac.uk
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Electrophilic Fluorination | 1,2-Dihydropyridines, Selectfluor® | Mild reaction conditions; provides access to new fluorinated intermediates. | mdpi.comnih.gov |
| Industrial Catalytic Fluorination | N-serve, Anhydrous Hydrogen Fluoride, Antimony Halide Catalyst | High yield (>95%); no solid waste; simple process. | google.com |
| From Methylpyridines | N-fluorobis(trifluoromethanesulfonyl)imide, Sodium Carbonate | Direct conversion of methyl group; avoids formation of unreactive salts. | mdpi.com |
| General Green Approaches | Microwave assistance, solvent-free conditions, recyclable catalysts | Reduced environmental impact, shorter reaction times, higher efficiency. | rasayanjournal.co.insruc.ac.uk |
Exploration of Novel Biological Activities and Therapeutic Applications
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, bioavailability, and receptor binding affinity. nih.govmdpi.com Fluorinated pyridines, including derivatives of this compound, are integral to many modern pharmaceuticals and agrochemicals, and research continues to uncover new applications. nbinno.comnih.govjst.go.jp
Beyond established drugs, research is actively exploring new therapeutic areas. Derivatives are being investigated for a range of biological activities, including antibacterial, insecticidal, and anti-cancer effects. rsc.org
Agrochemicals : A significant use of trifluoromethylpyridine derivatives is in crop protection. nih.gov Compounds have been developed as potent herbicides, fungicides, and insecticides. nbinno.comresearchoutreach.org For example, a series of trifluoromethylpyridine amide derivatives containing sulfur moieties were synthesized and evaluated for their activities against plant pathogens like Xanthomonas oryzae pv. oryzae and insect pests. rsc.org
Pharmaceuticals : The fluorinated pyridine (B92270) structure is a key component in developing novel therapeutics. Research has shown its utility in creating high-affinity antagonists for the TRPV1 receptor, a target for new pain medications. innospk.com The unique structure of these compounds makes them valuable in medicinal chemistry research for developing novel drug candidates against a wide array of diseases. nbinno.com
The future in this area involves leveraging the unique properties of the fluoromethyl-pyridine scaffold to design next-generation therapeutic and crop protection agents with improved efficacy and safety profiles. nbinno.comnih.gov
| Application Area | Specific Activity/Target | Example Compound Class/Drug | Reference |
|---|---|---|---|
| Oncology | PI3K Inhibition | Alpelisib | mdpi.com |
| Neurology | Orexin Receptor Antagonism (Insomnia) | Lemborexant | mdpi.com |
| Pain Management | TRPV1 Receptor Antagonism | Derivatives of 2-Chloro-3-(trifluoromethyl)pyridine | innospk.com |
| Agrochemicals | Antibacterial (e.g., against Xanthomonas oryzae) | Trifluoromethylpyridine amides with sulfur moieties | rsc.org |
| Agrochemicals | Insecticidal | Flonicamid, Sulfoxaflor | researchoutreach.org |
| Agrochemicals | Fungicidal | Fluazinam | researchoutreach.org |
Innovative Applications in Material Science and Catalysis
The distinct electronic properties, high thermal stability, and chemical resistance conferred by the carbon-fluorine bond make fluorinated pyridines attractive candidates for advanced materials. nbinno.com The incorporation of the this compound motif can profoundly alter a material's conductivity, optical properties, and durability. nbinno.com
In material science , these compounds serve as versatile building blocks for high-performance polymers, specialized coatings, and organic electronics. nih.govnbinno.com
Organic Electronics : Fluorinated pyridines are being explored for use in Organic Light-Emitting Diodes (OLEDs). They can be used to synthesize emitting or charge-transporting layers where the electronic tuning provided by the fluorinated moiety enhances device performance. nbinno.com
High-Performance Polymers : The inherent stability of fluorinated compounds can lead to polymers with improved durability and resistance to environmental degradation, making them suitable for robust coatings and other demanding applications. nbinno.com
Fluorinated Graphene : Research into modifying graphene through fluorination has shown to change its physical and electronic properties, opening doors for new applications of fluorographene materials. man.ac.uk
In the field of catalysis , fluorinated pyridines have emerged as effective ligands that can modify the behavior of metal catalysts. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine (B38514) has been successfully used as a catalytic ligand in the palladium-catalyzed aerobic oxidative coupling of xylene, enabling the regioselective preparation of tetramethylbiphenyls. sigmaaldrich.com The electron-withdrawing nature of the fluorinated groups influences the electronic environment of the metal center, which can enhance catalytic activity and selectivity.
Future work in this domain will likely focus on designing and synthesizing novel fluorinated pyridine monomers to create polymers with tailored properties for specific applications, from recyclable fluoropolymers to advanced electrolytes in batteries. man.ac.uk
| Field | Application | Role of Fluorinated Pyridine | Key Properties Utilized | Reference |
|---|---|---|---|---|
| Material Science | OLEDs | Component of emitting or charge-transport layers | Electronic tuning, stability | nbinno.com |
| Material Science | High-Performance Polymers / Coatings | Monomer or functional additive | Thermal and chemical resistance, durability | nbinno.com |
| Material Science | Fluorographene | Modification of graphene properties | Alters electronic and physical characteristics | man.ac.uk |
| Catalysis | Palladium-Catalyzed Coupling Reactions | Catalytic ligand | Electronic influence on metal center, enhancing selectivity | sigmaaldrich.com |
Computational Design and Prediction of New Fluorinated Pyridine Systems
Computer-aided drug design (CADD) and computational modeling have become indispensable tools for accelerating the discovery and optimization of new molecules. These in silico techniques are being increasingly applied to the design of novel fluorinated pyridine systems for therapeutic and other applications.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov For fluorinated pyridines, robust and predictive QSAR models have been developed to guide the design of new analogs with enhanced potency. For example, a QSAR study on 2,4-disubstituted 6-fluoroquinolines helped build a model relating their chemical structures to antiplasmodial activity, providing crucial insights for designing novel antimalarial drugs. nih.gov
Beyond QSAR, a range of computational methods are employed:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It is used to understand binding modes and to screen virtual libraries of compounds to identify potential hits. nih.gov
Homology Modeling : When the 3D structure of a protein target is unknown, homology modeling can be used to build a model based on the known structure of a related protein, which can then be used for docking studies. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and helping to refine binding poses. mdpi.com
ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the discovery process. nih.gov
A recent study on pyridin-2-one derivatives as potential enzyme inhibitors successfully used a combination of 3D-QSAR, scaffold hopping, virtual screening, and MD simulations to design and evaluate new compounds with improved predicted activity. mdpi.com Such integrated computational workflows allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. The future outlook points towards an even greater reliance on these predictive models, coupled with machine learning and artificial intelligence, to navigate the vast chemical space of fluorinated pyridines and to rapidly design molecules with precisely tailored properties.
Q & A
Q. What are the optimal synthetic routes for 2-(Fluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorination of 2-(chloromethyl)pyridine using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C achieves moderate yields (40–60%) . Alternatively, cross-coupling reactions with fluoromethylating agents (e.g., Selectfluor®) under palladium catalysis may enhance regioselectivity . Optimization requires controlling moisture (anhydrous conditions) and stoichiometric ratios to minimize side products like defluorinated derivatives .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for CH₂F groups). For this compound, the pyridinic protons resonate at δ 7.2–8.5 ppm, while the fluoromethyl group appears as a triplet near δ 4.5–5.0 ppm .
- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1200 cm⁻¹, and aromatic C-H stretches near 3000–3100 cm⁻¹ confirm the pyridine ring .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (125.12 g/mol), with fragments like [C₅H₄N]⁺ (m/z 78) and [CH₂F]⁺ (m/z 33) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer :
- Solubility : Miscible in polar solvents (DMF, DMSO) but poorly soluble in water due to hydrophobic fluoromethyl and aromatic groups .
- Stability : Sensitive to strong acids/bases, which may cleave the C-F bond. Store under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Reactivity : The fluoromethyl group participates in SN2 reactions, while the pyridine ring undergoes electrophilic substitution at meta/para positions .
Advanced Research Questions
Q. How does the fluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect (-I) deactivates the pyridine ring, directing EAS to the meta position relative to the fluoromethyl group. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-2-(fluoromethyl)pyridine as the major product (>70%) . Computational studies (DFT calculations) can predict activation energies for competing pathways, while HPLC monitors reaction progress .
Q. What strategies mitigate contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer : Discrepancies in toxicity or efficacy data often arise from impurities or uncharacterized metabolites. For example:
- Purity Assessment : Use HPLC-MS to confirm >95% purity and rule out cytotoxic byproducts (e.g., hydrolyzed fluoromethyl groups) .
- Metabolite Profiling : Incubate derivatives with liver microsomes to identify metabolites (e.g., oxidative defluorination) that may alter bioactivity .
- Table :
| Biological Study | Reported Activity | Key Confounding Factor | Mitigation Strategy |
|---|---|---|---|
| Anti-inflammatory (in vitro) | IC₅₀ = 10 µM | Residual DMF solvent | Lyophilization + solvent swap |
| Cytotoxicity (HeLa cells) | LC₅₀ = 50 µM | Impurity (5% 2-hydroxymethylpyridine) | Column chromatography purification |
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses of this compound derivatives in enzyme active sites (e.g., COX-2 for anti-inflammatory applications). Fluorine’s electronegativity enhances hydrogen-bonding interactions with residues like Arg120 .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes. Derivatives with lower RMSD values (<2 Å) indicate stable binding .
- QSAR Models : Correlate substituent effects (e.g., fluoromethyl vs. chloromethyl) with inhibitory potency (pIC₅₀) to prioritize synthetic targets .
Data Contradictions and Research Gaps
Q. Why do some studies report conflicting data on the metabolic stability of this compound derivatives?
- Answer : Variability in experimental models (e.g., human vs. rodent liver enzymes) and incubation conditions (pH, cofactors) leads to divergent half-life (t₁/₂) values. For instance:
- Human Hepatocytes : t₁/₂ = 120 min (major pathway: CYP3A4-mediated oxidation) .
- Rat Microsomes : t₁/₂ = 60 min (rapid hydrolysis via esterases) .
Standardized protocols (e.g., ISO 10993-15) and interspecies comparisons are critical for translational relevance.
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
